N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide
CAS No.: 433705-28-3
Cat. No.: VC21527865
Molecular Formula: C19H23NO5S
Molecular Weight: 377.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 433705-28-3 |
|---|---|
| Molecular Formula | C19H23NO5S |
| Molecular Weight | 377.5g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |
| Standard InChI | InChI=1S/C19H23NO5S/c1-12(2)15-9-19(18(23-4)7-13(15)3)26(21,22)20-10-14-5-6-16-17(8-14)25-11-24-16/h5-9,12,20H,10-11H2,1-4H3 |
| Standard InChI Key | RQPKLPLOEMTNFZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC |
| Canonical SMILES | CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC |
Introduction
Chemical Identification and Structural Properties
Basic Identification
N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is a heterocyclic compound classified within the sulfonamide family. The compound is identified by several key descriptors as shown in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 433705-28-3 |
| Molecular Formula | C19H23NO5S |
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |
| PubChem Compound ID | 1160000 |
This compound features a benzodioxole moiety linked to a sulfonamide group, which is further connected to a substituted benzene ring with methoxy, methyl, and isopropyl groups. The precise arrangement of these functional groups contributes to the compound's chemical behavior and biological activities.
Structural Characteristics
The molecular structure of N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide can be represented by several notations that enable chemists to understand its structure:
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Standard InChI: InChI=1S/C19H23NO5S/c1-12(2)15-9-19(18(23-4)7-13(15)3)26(21,22)20-10-14-5-6-16-17(8-14)25-11-24-16/h5-9,12,20H,10-11H2,1-4H3
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Standard InChIKey: RQPKLPLOEMTNFZ-UHFFFAOYSA-N
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SMILES Notation: CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC
The compound consists of two primary structural components: a 1,3-benzodioxole unit and a substituted benzenesulfonamide portion. The 1,3-benzodioxole component features a benzene ring fused with a dioxole ring, creating a heterocyclic system. This unit is connected via a methylene bridge to the nitrogen atom of the sulfonamide group. The benzenesulfonamide portion contains three key substituents: a methoxy group at position 2, a methyl group at position 4, and an isopropyl group at position 5 of the benzene ring .
Physical and Chemical Properties
Physical Properties
N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide possesses several notable physical properties that influence its behavior in various environments. The following table summarizes the key physical properties of this compound:
| Property | Value | Method |
|---|---|---|
| Physical State | Solid | Observed |
| Molecular Weight | 377.5 g/mol | Calculated |
| Density | 1.248±0.06 g/cm³ | Predicted |
| Boiling Point | 543.4±60.0 °C | Predicted |
| pKa Value | 10.69±0.50 | Predicted |
The high boiling point suggests strong intermolecular forces, likely due to the presence of multiple functional groups capable of hydrogen bonding and other intermolecular interactions . The relatively high pKa value indicates that the compound is a weak acid, which is typical for sulfonamide compounds where the nitrogen attached to the sulfonyl group can donate a proton under appropriate conditions .
Chemical Reactivity
The chemical reactivity of N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is governed by its functional groups. The sulfonamide group (-SO₂NH-) is moderately reactive and can participate in various chemical transformations. The nitrogen atom in the sulfonamide group can act as a nucleophile in certain reactions, while the sulfonyl group (SO₂) is electron-withdrawing and increases the acidity of the adjacent N-H bond.
The methoxy group (-OCH₃) at position 2 of the benzene ring contributes to the electron density of the aromatic system through resonance effects. The isopropyl group at position 5 provides steric bulk and hydrophobicity, potentially influencing the compound's interaction with biological targets. The benzodioxole moiety contains a dioxole ring that can undergo ring-opening reactions under certain conditions, particularly in acidic environments.
Synthesis and Chemical Analysis
Analytical Characterization
Analytical techniques used to characterize N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the carbon and hydrogen environments in the molecule, confirming its structure.
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Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.
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Infrared (IR) Spectroscopy: Identifies functional groups, particularly the sulfonamide and methoxy groups.
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X-ray Crystallography: Provides definitive structural information if the compound can be crystallized.
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High-Performance Liquid Chromatography (HPLC): Assesses the purity of the synthesized compound.
These analytical techniques collectively provide comprehensive characterization of the compound, ensuring its identity and purity before biological testing.
Comparative Analysis with Related Compounds
Structural Analogues
N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide belongs to a broader class of sulfonamide derivatives with varying substituents. One closely related compound is N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide (CAS: 791844-26-3), which differs only in having a chloro group at position 5 instead of an isopropyl group .
The comparison between these compounds provides insights into structure-activity relationships. The chloro-substituted analogue has a molecular weight of 369.82 g/mol and a predicted boiling point of 547.6±60.0 °C, which is slightly higher than the isopropyl-substituted compound . The chloro group's electron-withdrawing nature, compared to the electron-donating isopropyl group, likely influences the compound's electronic properties and, consequently, its biological activities.
Structure-Activity Relationships
Structure-activity relationship (SAR) studies of N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide and related compounds provide valuable insights into the structural features that contribute to their biological activities. The following structural elements are particularly significant:
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Sulfonamide Group: Essential for antimicrobial activity, serving as a pharmacophore in many antibacterial agents.
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Benzodioxole Moiety: May enhance cell membrane penetration and contribute to the compound's interaction with biological targets.
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Substituents on the Benzene Ring: The methoxy, methyl, and isopropyl groups influence the compound's electronic properties, lipophilicity, and steric characteristics, which in turn affect its binding to target proteins.
Comparative studies between the isopropyl-substituted compound and its chloro analogue may reveal how these different substituents affect biological activity, potentially guiding the design of more effective derivatives with enhanced therapeutic properties.
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